molecular formula C7H8N2 B118772 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 147739-88-6

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Numéro de catalogue: B118772
Numéro CAS: 147739-88-6
Poids moléculaire: 120.15 g/mol
Clé InChI: SJMNQXLXIIXDDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1.1 Historical Development and Discovery

The study of pyrrolo-fused pyridines dates back several decades as part of broader research into nitrogen-containing heterocycles, which are fundamental in drug discovery. The specific 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative emerged as a notable scaffold in the late 20th century when synthetic methods allowed the construction of partially saturated fused systems. Its discovery was propelled by the search for novel bioactive molecules with improved pharmacokinetic and pharmacodynamic profiles compared to fully aromatic analogs.

1.2 Structural Significance in Medicinal Chemistry Research

The this compound core features a partially saturated pyridine ring fused to a pyrrole, resulting in a rigid, planar bicyclic system with a degree of conformational flexibility due to the dihydro moiety. This structural arrangement provides a versatile platform for substitution, particularly at the 2-position, often occupied by halogens such as chlorine, which influences biological activity. The scaffold's nitrogen atoms serve as hydrogen bond acceptors/donors, facilitating interactions with biological targets such as enzymes and receptors. Its moderate lipophilicity and ability to be functionalized make it a valuable building block in drug design.

1.3 Position of this compound Among Heterocyclic Scaffolds

Among heterocyclic scaffolds, this compound occupies a niche between fully aromatic pyrrolopyridines and saturated analogs. Its partial saturation distinguishes it from isomers such as pyrrolo[3,4-c]pyridine, which are fully aromatic and have different electronic and steric properties. The dihydro form often exhibits enhanced biological activity due to improved metabolic stability and target specificity. It is frequently compared with related bicyclic heterocycles like pyrrolo[2,3-b]pyridine, which differ in ring fusion positions and thus biological profiles.

1.4 Isomeric Relationships with Other Pyrrolo-pyridine Systems

The pyrrolo-pyridine family includes six structural isomers differentiated by the fusion points and saturation levels of the pyrrole and pyridine rings:

Isomer Fusion Position Saturation Biological Relevance
Pyrrolo[3,4-b]pyridine 3,4-b 6,7-dihydro (partially saturated) Versatile scaffold with antibacterial and anti-inflammatory potential
Pyrrolo[3,4-c]pyridine 3,4-c Aromatic Studied for analgesic, sedative, anticancer activities
Pyrrolo[2,3-b]pyridine 2,3-b Aromatic Investigated as kinase inhibitors in cancer therapy
Pyrrolo[3,2-c]pyridine 3,2-c Aromatic Less explored but structurally related
Pyrrolo[2,3-c]pyridine 2,3-c Aromatic Limited biological data
Pyrrolo[2,3-d]pyridine 2,3-d Aromatic Emerging scaffold in medicinal chemistry

The this compound is unique due to its partial saturation at the 6,7-positions, which affects electronic distribution and biological interactions.

2. Detailed Research Findings on this compound

2.1 Molecular and Physicochemical Properties

Property Data
Molecular Formula C7H7ClN2
Molecular Weight 154.60 g/mol
CAS Number 810668-57-6
Structural Features Pyrrolo[3,4-b]pyridine core with chlorine at 2-position
Key Functional Groups Pyrrole nitrogen, pyridine nitrogen, 2-chloro substituent

The chlorine atom at the 2-position is critical for modulating biological activity by influencing binding affinity and metabolic stability.

2.2 Biological Activity Overview

The this compound scaffold and its derivatives have demonstrated a range of pharmacological activities:

  • Antibacterial: Potent activity against Gram-positive and Gram-negative bacteria, including resistant strains.
  • Anti-inflammatory: Inhibition of cyclooxygenase enzymes (COX-2) with potency comparable to standard drugs.
  • Antitumor: Preliminary cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

2.3 Antibacterial Activity

Studies show derivatives inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) summarized below:

Compound MIC (μg/mL) Target Organism
Isoniazid 0.25 Mycobacterium tuberculosis
Triclosan 10 Staphylococcus aureus
Pyrrolo Derivative 3.125–12.5 Staphylococcus aureus, Escherichia coli

This indicates that pyrrolo derivatives can be optimized for antibacterial efficacy against resistant pathogens.

2.4 Anti-inflammatory Activity

Certain derivatives inhibit COX-2 enzyme activity, key in inflammatory pathways:

Compound IC50 (μmol) Comparison Drug
Pyrrolo Derivative 0.04 ± 0.09 Celecoxib (0.04 ± 0.01)

This comparable potency suggests the scaffold’s potential as a basis for novel anti-inflammatory drugs.

2.5 Structure-Activity Relationships (SAR)

Key SAR insights include:

2.6 Case Studies and Synthetic Approaches

  • Synthetic routes typically involve cyclization of substituted precursors to form the bicyclic core.
  • Derivatives have been evaluated for kinase inhibition, antimicrobial, and anti-inflammatory effects.
  • Research continues to optimize pharmacological properties through targeted substitutions.

3. Visual and Structural Data

3.1 Chemical Structure of this compound

     N
    / \
   /   \___
  |        |
  |        C-Cl
   \      /
    \____/

Note: The above is a schematic representation highlighting the fused pyrrole and pyridine rings with chlorine at the 2-position.

3.2 Comparative Structural Diagram of Pyrrolo-pyridine Isomers

Isomer Fusion Pattern Saturation Representative Biological Activity
Pyrrolo[3,4-b]pyridine 3,4-b Partial Antibacterial, anti-inflammatory
Pyrrolo[3,4-c]pyridine 3,4-c Aromatic Analgesic, anticancer
Pyrrolo[2,3-b]pyridine 2,3-b Aromatic Kinase inhibition, antiarthritic

Propriétés

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMNQXLXIIXDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364031
Record name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147739-88-6
Record name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Reaction Optimization and Mechanistic Insights

Initial studies revealed that refluxing acetamides 2 and amines 3 in ethanol with acetic acid (3 equiv) for 4 hours produced enaminone intermediates (7 ) in yields of 30–60% (Table 1). The absence of acetic acid resulted in trace product formation, underscoring its role in facilitating imine formation and cyclization.

Table 1: Yields of Enaminone Intermediates (7) Under Varied Conditions

EntryR₁R₂ProductYield (%)
14-CH₃O-C₆H₄Cl7a60
2HCl7b41
3HBr7c42

Subsequent treatment of 7 with an AcOH/HCl (1:1 v/v) mixture at reflux for 1 hour induced cyclization to 1 , achieving yields up to 85% (Table 2). Mechanistic studies proposed two pathways: (i) intramolecular condensation followed by acetyl hydrolysis or (ii) initial hydrolysis followed by cyclization. X-ray crystallography confirmed the regioselectivity of the process, with the acetyl group directing cyclization to the pyrrolopyridinone core.

Table 2: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones (1)

EntryR₁R₂ProductYield (%)
14-CH₃O-C₆H₄Cl1a85
2CH₃Cl1e82

Multicomponent Ugi-Aza-Diels-Alder Approach

An alternative route employs a Ugi-3CR/aza-Diels-Alder cascade to assemble polysubstituted pyrrolo[3,4-b]pyridin-5-ones. As reported by, combining 4-chlorobenzaldehyde (2a ), 3-morpholinopropan-1-amine (3 ), isocyanides (4a–b ), and maleic anhydride (5 ) in benzene with scandium(III) triflate (20 mol%) under microwave irradiation (100°C, 30 min) yielded products 1k–l in 45–46% yields (Figure 1).

4-ClC6H4CHO+C3H6N(CH2)2O+RNC+C4H2O3Sc(OTf)3,MW1k–l\text{4-ClC}_6\text{H}_4\text{CHO} + \text{C}_3\text{H}_6\text{N(CH}_2\text{)}_2\text{O} + \text{RNC} + \text{C}_4\text{H}_2\text{O}_3 \xrightarrow{\text{Sc(OTf)}_3, \text{MW}} \text{1k–l}

While lower yielding than the condensation method, this approach enables rapid diversification of the C2 and C7 positions, critical for structure-activity relationship (SAR) studies.

Structural Diversification and Pharmaceutical Applications

Patent WO2017107087A1 discloses 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as M4 muscarinic acetylcholine receptor modulators. Key synthetic modifications include:

  • R₁ Substituents : Tetrahydroisobenzofuranyl or cyclopropylmethyl groups enhance blood-brain barrier penetration.

  • Halogenation : Introducing fluoro or chloro at R₂/R₃ improves binding affinity (IC₅₀ < 100 nM).

  • Bridging Modifications : Joining R₄/R₆ via -(CH₂)₂- forms tricyclic derivatives with increased metabolic stability.

Comparative Analysis of Synthetic Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodYield RangeKey AdvantagesLimitations
One-pot condensation60–85%High yields, scalable, no catalystsLimited to aryl/alkyl amine inputs
Ugi-aza-Diels-Alder45–46%Structural diversity, microwave-compatibleLower yields, requires Sc(OTf)₃
Patent-derived routesN/ATailored for CNS targetsProprietary constraints, limited data

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various hydrogenated forms .

Applications De Recherche Scientifique

Neurological and Psychiatric Disorders

The compound has been identified as a potential treatment for several neurological and psychiatric disorders. Its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor suggests it may be beneficial in conditions such as:

  • Alzheimer's Disease : 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is being investigated for its ability to ameliorate symptoms associated with Alzheimer's disease by enhancing cholinergic signaling through the M4 receptor .
  • Parkinson's Disease : The modulation of M4 receptors may also help in managing symptoms related to Parkinson's disease and associated olfactory impairments .
  • Schizophrenia and Psychosis : The compound shows promise in addressing various forms of schizophrenia and psychotic disorders by targeting dysregulated cholinergic pathways .

Other Potential Uses

Research indicates that this compound could be useful in treating:

  • Cognitive disorders (including mild cognitive impairment)
  • Pain disorders (acute and inflammatory pain)
  • Sleep disorders
  • Various forms of dementia .

Synthesis and Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting diverse biological pathways due to their structural versatility.

Synthesis Pathways

The synthesis of this compound often involves multicomponent reactions that allow for the incorporation of various functional groups, enhancing its pharmacological profile. The ability to modify its structure facilitates the development of specific derivatives tailored for particular therapeutic targets .

Clinical Trials

Current investigations into this compound include clinical trials aimed at evaluating its efficacy in treating Alzheimer's disease and schizophrenia. Preliminary results indicate positive outcomes in cognitive function improvement among participants receiving treatment with this compound or its derivatives .

Research Publications

Recent publications highlight the ongoing research into the pharmacodynamics and pharmacokinetics of this compound. Studies emphasize its potential mechanisms of action through modulation of neurotransmitter systems involved in mood regulation and cognitive functions .

Data Table: Summary of Applications

Application AreaSpecific Disorders/ConditionsMechanism/Role
Neurological DisordersAlzheimer's DiseaseAllosteric modulation of M4 muscarinic receptors
Parkinson's DiseaseEnhances cholinergic signaling
Cognitive DisordersPotential improvement in cognitive function
Psychiatric DisordersSchizophreniaTargets dysregulated cholinergic pathways
Various forms of psychosisModulates M4 receptor activity
Pain ManagementAcute and inflammatory painPotential analgesic properties

Mécanisme D'action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as the M4 muscarinic acetylcholine receptor. This interaction can modulate the receptor’s activity, leading to various physiological effects. The compound acts as an allosteric modulator, influencing the receptor’s conformation and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-d]pyrimidine Derivatives

  • Example : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
    • Structural Difference : Replaces the pyridine ring with a pyrimidine (two nitrogen atoms).
    • Properties : Increased hydrogen-bonding capacity due to additional nitrogen. Poor solubility in common solvents (e.g., THF, DMSO) .
    • Applications : Less explored in drug development compared to pyrrolo[3,4-b]pyridine derivatives.

Pyrazolo[3,4-b]pyridin-6-ones

  • Example: 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Structural Difference: Incorporates a pyrazole ring instead of pyrrolidine. Synthesis: Prepared via ionic liquid-mediated reactions (e.g., [bmim][BF4]) with moderate yields (60–75%) .

Pyrrolo-Pyrazino-Indole Derivatives

  • Example: 6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione Structural Difference: Fused indole and pyrazine rings increase molecular complexity. Properties: High melting points (>300°C), poor solubility due to extended π-conjugation . Synthesis Yields: 33–65% via EDCI/DMAP coupling, highlighting challenges in handling polycyclic systems .

Zopiclone-Related Pyrrolo[3,4-b]pyrazines

  • Example: Zopiclone free base (pyrrolo[3,4-b]pyrazine core) Structural Difference: Pyrazine ring replaces pyridine, with a 5-chloropyridinyl substituent. Applications: Clinically used as a sedative-hypnotic. Demonstrates the pharmacological relevance of pyrrolo-fused heterocycles .

Comparative Analysis of Key Derivatives

Compound Core Structure Substituents Synthesis Yield Key Applications Reference
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Pyrrolo-pyridine Quaternary carbon center 90% RORγt inhibitors, intermediates
3-Fluoro derivative (HCl salt) Pyrrolo-pyridine Fluorine at C3 N/A Enhanced bioavailability
2-(Trifluoromethyl) derivative (HCl) Pyrrolo-pyridine CF3 at C2 N/A Lipophilicity optimization
Zopiclone free base Pyrrolo-pyrazine 5-Chloropyridinyl, methylpiperazine N/A Sedative-hypnotic drug
Pyrrolo[3,4-d]pyrimidine dihydrochloride Pyrrolo-pyrimidine None N/A Underexplored

Functional and Pharmacological Insights

  • Electronic Effects : Fluorination (e.g., 3-fluoro derivative) enhances metabolic stability and membrane permeability .
  • Solubility : Hydrochloride salts (e.g., CAS 651558-51-9) improve aqueous solubility for pharmaceutical formulations .
  • Drug Development : The this compound scaffold is pivotal in Vitae Pharmaceuticals’ RORγt inhibitor VTP-43742, demonstrating superior binding affinity over thiazole-based analogs .

Activité Biologique

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The structural framework of this compound allows for modifications that can enhance its biological activity. For instance, derivatives such as 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been synthesized to investigate their specific interactions with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:

  • In vitro Studies : Compounds derived from this scaffold have been tested against various cancer cell lines such as MDA-MB-231 and MCF-7 (breast cancer), as well as cervical carcinoma cell lines SiHa, HeLa, and CaSki. The results indicated significant cytotoxic effects at concentrations ranging from 50 μM to 300 μM .
CompoundCell LineConcentration (μM)% Viability
1lSiHa5049.3 ± 4.12
HeLa5079.9 ± 14.94
CaSki5016.8 ± 0.67
SiHa30016.8 ± 0.67
HeLa30018.8 ± 1.03
CaSki30013.3 ± 0.66
  • Mechanism of Action : The anticancer activity is believed to result from the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, interactions with microtubule dynamics have been suggested as a mechanism by which these compounds exert their effects .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. The mechanism may involve the inhibition of specific enzymes critical for microbial survival or replication .

Case Studies

  • Breast Cancer Research : A study published in November 2023 evaluated a series of pyrrolo[3,4-b]pyridin-5-ones derived from the parent compound against breast cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory effects on cell viability and may serve as leads for drug development .
  • Neurodegenerative Disease : Research has also explored the potential of these compounds as necroptosis inhibitors in neurodegenerative diseases. One particular derivative demonstrated significant binding affinity to receptor-interacting protein kinase 1 (RIPK1), suggesting a novel therapeutic approach for managing inflammation-related conditions .

Q & A

Q. What are the recommended synthetic strategies for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-(2-trifluoromethylphenyl)-derivatives using Pd(dppf)Cl₂ catalysis) . For regioselective reductions, sodium borohydride with Mg²⁺ achieves >90% yield of 7-hydroxy lactams over 5-hydroxy isomers via chelate complex formation . Crystal structure validation (e.g., P21/c monoclinic system, a = 11.8548 Å, b = 12.3969 Å) confirms regiochemistry .

Q. How can the structural integrity of this compound be validated in experimental settings?

  • Methodological Answer : Use X-ray crystallography (e.g., monoclinic P21/c space group with β = 107.45°) or NMR to confirm bond connectivity. For purity, employ HPLC with UV detection (λ = 254 nm) and cross-reference with PubChem’s canonical SMILES (C1C2=NC=CN=C2CN1.Cl ) . Mass spectrometry (MS) can verify molecular weight (157.60 g/mol) and fragmentation patterns .

Q. What biochemical pathways are modulated by pyrrolo[3,4-b]pyridine derivatives?

  • Methodological Answer : These derivatives inhibit RIPK1 kinase activity by binding to its allosteric pocket (type III inhibition), blocking necroptosis signaling . They also interact with GABAA receptors (e.g., eszopiclone derivatives) via positive allosteric modulation . To map pathways, use RNA sequencing or phosphoproteomics to track downstream gene expression changes (e.g., NF-κB or MLKL activation) .

Q. How does temperature affect the stability of this compound hydrochloride?

  • Methodological Answer : The compound degrades at >8°C; store at 2–8°C for long-term stability . Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., hydrolysis of the pyrrolopyrazine ring). Temporal activity assays (e.g., RIPK1 inhibition over 72 hours) confirm functional stability .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for RIPK1 inhibitors?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration). Use orthogonal assays:
  • Biochemical assays : Measure kinase inhibition via ADP-Glo™ (IC₅₀ = 10–100 nM) .
  • Cellular assays : Monitor necroptosis in HT-29 cells using SYTOX Green .
  • Structural analysis : Compare binding modes via co-crystallography (PDB: 6XK1) .

Q. How can metabolic pathways and subcellular localization be tracked for this compound?

  • Methodological Answer :
  • Metabolism : Use liver microsomes (human/rat) with NADPH cofactor and UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation at C6) .
  • Localization : Fluorescent tagging (e.g., BODIPY-conjugated analogs) and confocal microscopy reveal accumulation in mitochondria or cytoplasm .

Q. What strategies optimize in vivo efficacy while minimizing toxicity in animal models?

  • Methodological Answer :
  • Dosage : Titrate from 0.1–10 mg/kg (IP/IV) in murine models; lower doses (<1 mg/kg) show anti-necroptotic activity without hepatotoxicity .
  • PK/PD : Measure plasma half-life (t½ = 2–4 h) and brain penetration via LC-MS/MS .
  • Toxicity : Perform histopathology (liver/kidney) and serum ALT/AST analysis post-administration .

Q. How are impurities in pharmaceutical-grade derivatives (e.g., zopiclone) characterized?

  • Methodological Answer :
  • Analytical methods : Use HPLC-UV (C18 column, 0.1% TFA/ACN gradient) to resolve impurities like zopiclone N-oxide (RT = 12.3 min) .
  • Structural confirmation : Compare MS/MS fragmentation with reference standards (e.g., m/z 262.65 for 6-(5-chloropyridin-2-yl)-7-hydroxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.